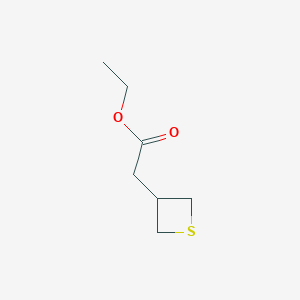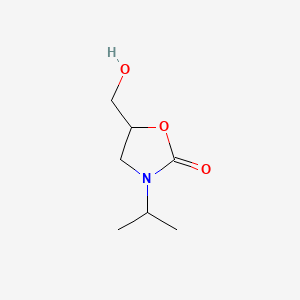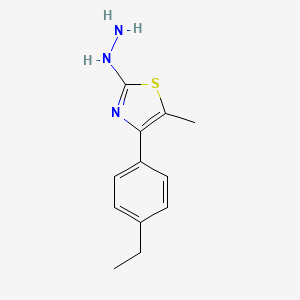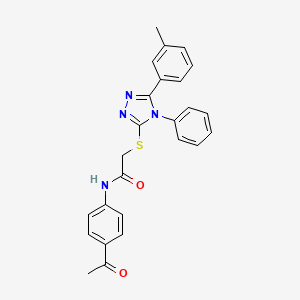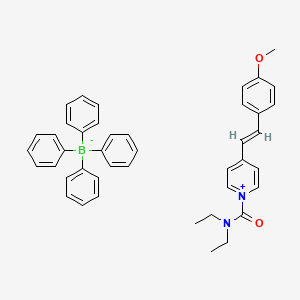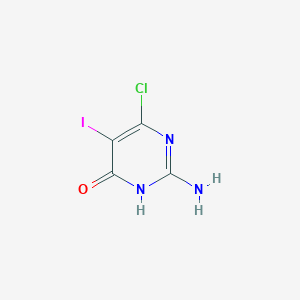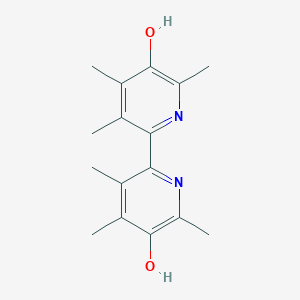
6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its pyridine-based structure, which is modified with multiple methyl and hydroxy groups, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriately substituted pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity this compound for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation, making it a potential candidate for anti-inflammatory drug development. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide:
N-(5-Hydroxy-3,4,6-trimethylpyridin-2-yl)octanamide: Another derivative with comparable chemical properties and uses.
Uniqueness
6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one stands out due to its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
64604-96-2 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
6-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)-2,4,5-trimethylpyridin-3-ol |
InChI |
InChI=1S/C16H20N2O2/c1-7-9(3)15(19)11(5)17-13(7)14-8(2)10(4)16(20)12(6)18-14/h19-20H,1-6H3 |
Clé InChI |
KKTMNCJEUSHGIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1O)C)C2=NC(=C(C(=C2C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


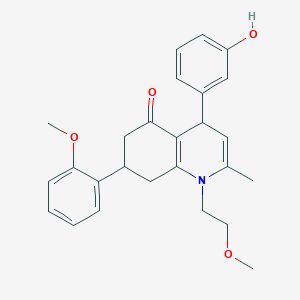
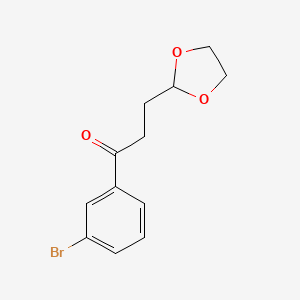

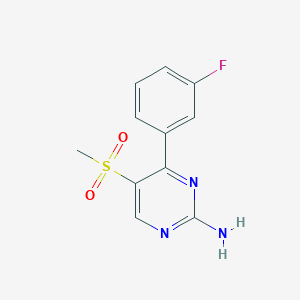
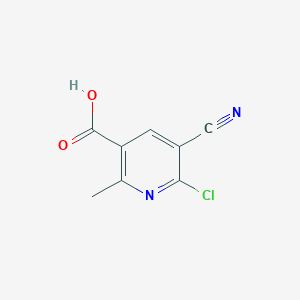
![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)
